molecular formula C12H9N3O B1395643 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one CAS No. 933768-16-2

6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one

Cat. No. B1395643
M. Wt: 211.22 g/mol
InChI Key: ZKADTGIXIVMIOU-UHFFFAOYSA-N
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Patent
US08835423B2

Procedure details

N,N,N′,N′-tetramethylethylenediamine (8.0 mL, 0.053 mol) and N,N-diisopropylamine (7.4 mL, 0.053 mol) were mixed in tetrahydrofuran (43 mL) and then cooled to −78° C. To the mixture was added 2.50 M of n-butyllithium in hexane (21 mL, 0.0525 mol) and stirred at −78° C. for 10 minutes then at 0° C. for 10 minutes. In a separate flask was added N,N-diethyl-2-[4-methylpyridin-3-yl)amino]nicotinamide (5.00 g, 0.0176 mol) in tetrahydrofuran (100 mL) and then cooled to 0° C. under an atmosphere of nitrogen. The mixture from the first flask was added to the second flask and the resulting mixture stirred at 0° C. for 30 minutes. The reaction was quenched with (aq)NH4Cl and was extracted with ethyl acetate. The organic extracts were washed with brine, dried over MgSO4, concentrated, and purified by column chromatography on silica gel (10% methanol 90% ethyl acetate) to give 3.34 g of the desired product. 1H NMR (300 MHz, CDCl3): δ 8.49 (s, 1H), 8.41-8.45 (m, 2H), 8.34 (dd, 1H, J1=7.8 Hz, J2=1.5 Hz), 7.78 (br s, 1H), 7.24-7.26 (m, 1H), 6.97-7.25 (m, 1H), 3.89 (s, 2H). MS [M+H]=212.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:8])[CH2:3][CH2:4][N:5]([CH3:7])C.C(N[CH:13]([CH3:15])[CH3:14])(C)C.C([Li])CCC.CCCCCC.[C:27](N)(=[O:34])[C:28]1[CH:33]=[CH:32][CH:31]=[N:30]C=1>O1CCCC1>[N:30]1[C:7]2[NH:5][C:4]3[CH:3]=[N:2][CH:8]=[CH:14][C:13]=3[CH2:15][C:27](=[O:34])[C:28]=2[CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
43 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
21 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. under an atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
The mixture from the first flask was added to the second flask
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with (aq)NH4Cl
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (10% methanol 90% ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC=CC2=C1NC1=C(CC2=O)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.